NCX 470

CAS No.: 1194396-71-8

Cat. No.: VC7826957

Molecular Formula: C31H46N2O8

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194396-71-8 |

|---|---|

| Molecular Formula | C31H46N2O8 |

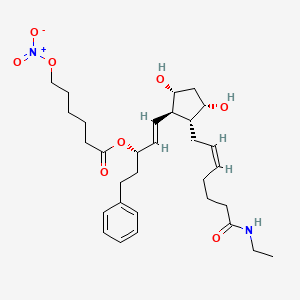

| Molecular Weight | 574.7 g/mol |

| IUPAC Name | [(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate |

| Standard InChI | InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 |

| Standard InChI Key | NTQMJNDRYSYWNJ-BPXWCPHMSA-N |

| Isomeric SMILES | CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O |

| SMILES | CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O |

| Canonical SMILES | CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O |

Introduction

Pharmacological Profile and Mechanism of Action

Chemical Structure and Biotransformation

NCX 470 (hexanoic acid, 6-(nitrooxy)-, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester) undergoes enzymatic cleavage by ocular esterases into two active metabolites: bimatoprost acid (a prostaglandin F2α receptor agonist) and 6-(nitrooxy)-hexanoic acid (an NO donor) . This dual-release mechanism enables simultaneous activation of uveoscleral outflow pathways through prostaglandin receptor agonism and enhancement of trabecular meshwork function via NO-mediated relaxation of Schlemm's canal endothelial cells .

Dual Pharmacodynamic Effects

The compound's unique pharmacology addresses two critical aspects of glaucoma management:

Prostaglandin-mediated effects: Bimatoprost acid increases aqueous humor outflow through the uveoscleral pathway by remodeling extracellular matrix components in the ciliary muscle . NO-mediated effects: Local NO release improves trabecular meshwork conductivity by modulating cytoskeletal tension in Schlemm's canal cells, while simultaneously increasing retinal blood flow through vasodilation of the ophthalmic artery . Preclinical models demonstrate that NCX 470's IOP-lowering efficacy surpasses equimolar doses of bimatoprost alone, particularly in models where NO signaling plays a critical role in pressure regulation .

Clinical Efficacy in Phase 2 and Phase 3 Trials

Phase 2 Dose-Ranging Study (NCT03164539)

A randomized, double-masked trial (n=420) compared three concentrations of NCX 470 (0.021%, 0.042%, 0.065%) against latanoprost 0.005% over 28 days :

| Parameter | NCX 470 0.021% | NCX 470 0.042% | NCX 470 0.065% | Latanoprost 0.005% |

|---|---|---|---|---|

| Mean Diurnal IOP Reduction (mmHg) | 6.7 | 7.9* | 8.2* | 6.1 |

| Superiority vs Latanoprost (p-value) | 0.12 | <0.01 | <0.001 | - |

| Peak IOP Reduction (mmHg at 8 AM) | 7.1 | 8.3* | 8.9* | 6.4 |

*Statistically superior to latanoprost (p<0.05) . The 0.065% formulation demonstrated a 1.4 mmHg greater reduction in mean diurnal IOP compared to latanoprost, with sustained effects throughout dosing intervals .

Phase 3 Mont Blanc Trial Outcomes

The pivotal phase 3 trial (n=730) evaluated NCX 470 0.1% versus latanoprost 0.005% over 3 months, revealing several key advantages :

-

Target IOP Achievement: 62% of NCX 470-treated patients achieved IOP ≤18 mmHg vs. 48% with latanoprost (p<0.01) .

-

Baseline IOP Independence: NCX 470 produced consistent IOP reductions (28-32%) across baseline IOP ranges (22-36 mmHg), whereas latanoprost efficacy declined at lower baseline pressures (18% reduction at 22 mmHg vs. 30% at 36 mmHg) .

-

Magnitude of Response: 34% of NCX 470 patients achieved >10 mmHg IOP reduction vs. 21% with latanoprost (p=0.003) .

Neuroprotective and Hemodynamic Effects

Retinal Ganglion Cell Protection

In a rabbit model of endothelin-1-induced ischemia/reperfusion injury, NCX 470 0.1% demonstrated superior retinal protection compared to bimatoprost 0.01% (Lumigan®) and equimolar bimatoprost 0.072% :

| Parameter | NCX 470 0.1% | Bimatoprost 0.01% | Bimatoprost 0.072% |

|---|---|---|---|

| TUNEL+ Cells (cells/mm²) | 12 ± 3* | 45 ± 7 | 38 ± 6 |

| Caspase-3 Activity (% control) | 110 ± 15* | 180 ± 20 | 160 ± 18 |

| Ophthalmic Artery RI | 0.33 ± 0.01* | 0.48 ± 0.03 | 0.45 ± 0.02 |

*Significantly different from both bimatoprost groups (p<0.01) . NCX 470 restored electroretinogram (ERG) amplitudes to 92% of baseline versus 67% with bimatoprost 0.01%, indicating better preservation of retinal function .

| Adverse Event | NCX 470 0.1% (n=365) | Latanoprost 0.005% (n=365) |

|---|---|---|

| Conjunctival Hyperemia | 15% | 9% |

| Ocular Irritation | 8% | 6% |

| Iris Pigmentation | 2% | 3% |

| Serious Ocular AEs | 0.3% | 0.3% |

The increased hyperemia incidence (15% vs. 9%) likely reflects NO-mediated vasodilation rather than true inflammation, with 98% of cases graded as mild . No systemic safety signals were detected across trials .

Future Directions and Clinical Implications

The ongoing Denali phase 3 trial (NCT05520762) will evaluate NCX 470's long-term efficacy over 12 months, while the Whistler mechanistic study investigates its effects on ocular blood flow using laser speckle contrast imaging . With projected FDA approval in 2026, NCX 470 may fill critical gaps in glaucoma management by:

-

Providing greater IOP reduction in patients with low baseline pressures

-

Offering neuroprotective benefits beyond IOP control

-

Serving as first-line therapy for patients with vascular comorbidities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume